2-azido-N-(3-bromophenyl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-azido-N-(3-bromophenyl)acetamide typically involves the reaction of 3-bromoaniline with chloroacetyl chloride to form N-(3-bromophenyl)acetamide, which is then treated with sodium azide to introduce the azido group . The reaction conditions generally include anhydrous solvents and controlled temperatures ranging from 0°C to ambient
Chemical Reactions Analysis
2-azido-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form corresponding phenols or quinones under specific conditions.
Common reagents used in these reactions include copper catalysts for click chemistry, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-N-(3-bromophenyl)acetamide is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-azido-N-(3-bromophenyl)acetamide primarily involves its conversion to triazole derivatives through click chemistry. These triazole derivatives interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the triazole derivative formed.
Comparison with Similar Compounds
2-azido-N-(3-bromophenyl)acetamide can be compared with other azidoacetamide derivatives, such as:
2-azido-N-phenylacetamide: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-azido-N-(4-bromophenyl)acetamide: The bromine substituent is in a different position, which can affect the compound’s reactivity and the types of triazole derivatives formed.
2-azido-N-(3-chlorophenyl)acetamide: Contains a chlorine substituent instead of bromine, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the properties of the triazole derivatives formed from it.
Properties
IUPAC Name |
2-azido-N-(3-bromophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-2-1-3-7(4-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMYQFGOTZJHDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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